molecular formula C15H14ClN3O3 B5548095 N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide

N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide

Cat. No.: B5548095
M. Wt: 319.74 g/mol
InChI Key: YZDOESOXRXYHJJ-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide: is a synthetic organic compound that belongs to the class of nicotinamides It is characterized by the presence of a benzyl group attached to the nitrogen atom, a chlorine atom at the second position, two methyl groups at the fourth and sixth positions, and a nitro group at the fifth position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide can be achieved through a multi-step process involving the following key steps:

    Benzylation: The benzyl group can be introduced by reacting the nitrated product with benzyl chloride in the presence of a base such as sodium hydroxide.

    Purification: The final product can be purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Products with the chlorine atom replaced by the nucleophile.

    Reduction: N-benzyl-2-chloro-4,6-dimethyl-5-aminonicotinamide.

    Oxidation: N-benzyl-2-chloro-4,6-dicarboxy-5-nitronicotinamide.

Scientific Research Applications

N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.

    Biological Studies: It can be used to study the interactions of nicotinamide derivatives with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group may allow it to act as an electron acceptor, while the benzyl group can enhance its binding affinity to hydrophobic pockets within the target. The chlorine atom and methyl groups may also contribute to its overall reactivity and stability.

Comparison with Similar Compounds

N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide can be compared with other nicotinamide derivatives such as:

    N-benzyl-2-chloro-4,6-dimethylnicotinamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-benzyl-2-chloro-5-nitronicotinamide: Lacks the methyl groups, which may affect its stability and binding affinity.

    N-benzyl-4,6-dimethyl-5-nitronicotinamide: Lacks the chlorine atom, which may influence its substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-9-12(14(16)18-10(2)13(9)19(21)22)15(20)17-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDOESOXRXYHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649097
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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